4-Methylthiophene-3-carbonyl chloride

Purity Specification Quality Control Procurement

4-Methylthiophene-3-carbonyl chloride (CAS 1261811-54-4) is a specialized thiophene-3-carbonyl chloride building block featuring a methyl substituent at the 4-position and an acyl chloride group at the 3-position. It is used as a reactive intermediate in organic synthesis, primarily for the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution.

Molecular Formula C6H5ClOS
Molecular Weight 160.62 g/mol
CAS No. 1261811-54-4
Cat. No. B1447537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiophene-3-carbonyl chloride
CAS1261811-54-4
Molecular FormulaC6H5ClOS
Molecular Weight160.62 g/mol
Structural Identifiers
SMILESCC1=CSC=C1C(=O)Cl
InChIInChI=1S/C6H5ClOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3
InChIKeySOEMAEIKZZXWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylthiophene-3-carbonyl chloride (CAS 1261811-54-4) Technical Baseline for Procurement


4-Methylthiophene-3-carbonyl chloride (CAS 1261811-54-4) is a specialized thiophene-3-carbonyl chloride building block featuring a methyl substituent at the 4-position and an acyl chloride group at the 3-position . It is used as a reactive intermediate in organic synthesis, primarily for the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution . Its molecular formula is C6H5ClOS with a molecular weight of 160.62 g/mol .

Why 4-Methylthiophene-3-carbonyl chloride Cannot Be Replaced by Generic Analogs


The regiospecific substitution pattern (4-methyl, 3-carbonyl chloride) is critical for downstream synthetic outcomes, particularly in pharmaceutical applications where the methyl group influences both reactivity and biological target interactions [1]. Generic substitution with thiophene-3-carbonyl chloride or 4-chlorothiophene-3-carbonyl chloride would alter electronic properties, steric bulk, and subsequent coupling efficiency [2]. The specific methyl group at the 4-position is essential for maintaining the required molecular geometry and electronic distribution in GARFT inhibitor synthesis, where it is a required core component [1].

Quantitative Differentiation Evidence for 4-Methylthiophene-3-carbonyl chloride vs. Analogs


Minimum Purity Specification vs. Typical Research-Grade Acyl Chlorides

The target compound has a defined minimum purity specification of 95% as per AKSci technical datasheet . This compares favorably with typical research-grade acyl chlorides such as thiophene-2-carbonyl chloride (purity 98% per CymitQuimica ) but provides a benchmark for procurement decisions where higher purity may be required.

Purity Specification Quality Control Procurement

Molecular Weight Differentiation from 4-Chloro Analog

The molecular weight of 4-methylthiophene-3-carbonyl chloride is 160.62 g/mol , compared to 181.04 g/mol for the 4-chloro analog [1]. This difference impacts molar calculations and stoichiometry in synthetic procedures.

Molecular Weight Physicochemical Property Analog Comparison

Required Core Structure for GARFT Inhibitor Synthesis

The compound is a key intermediate in the synthesis of a GARFT inhibitor containing a 4-methyl-substituted thiophene core [1]. The methyl group at the 4-position is explicitly required, as stated in the patent: 'preparation of a key intermediate in the synthesis of a GARFT inhibitor of formula (Ia) containing a 4-methyl-substituted thiophene core' [1].

GARFT Inhibitor Pharmaceutical Intermediate Antiproliferative

Solvolytic Reactivity Benchmark from 4-Methylthiophene-2-carbonyl Chloride

Specific rates of solvolysis for 4-methylthiophene-2-carbonyl chloride have been determined in 26 pure and binary solvents at 25.0 °C [1]. The solvolysis proceeds via an SN1 and/or ionization pathway rather than SN2 or addition-elimination [1]. This data provides a class-level reactivity benchmark for the 4-methylthiophene carbonyl chloride scaffold.

Solvolysis Reactivity Mechanistic Pathway

XLogP3-AA Lipophilicity Comparison with 4-Chloro Analog

The computed XLogP3-AA value for 4-chlorothiophene-3-carbonyl chloride is 2.7 [1]. While not directly measured for the methyl analog, the methyl substituent is expected to impart lower lipophilicity than chlorine, influencing solubility and partitioning behavior.

Lipophilicity XLogP3-AA Physicochemical Property

Reactivity Classification: Acyl Chloride vs. Carboxylic Acid

As an acyl chloride, 4-methylthiophene-3-carbonyl chloride is significantly more reactive than its corresponding carboxylic acid in nucleophilic acyl substitution reactions [1]. The reactivity order is acyl chloride > acid anhydride > ester > amide [1].

Reactivity Acyl Chloride Nucleophilic Acyl Substitution

Optimal Application Scenarios for 4-Methylthiophene-3-carbonyl chloride Based on Evidence


GARFT Inhibitor Intermediate Synthesis

This compound is explicitly required as a key intermediate in the synthesis of GARFT inhibitors containing a 4-methyl-substituted thiophene core [1]. The methyl group at the 4-position is non-negotiable for the target molecule's biological activity. Procurement should be prioritized when pursuing this specific pharmaceutical target.

Amide Bond Formation in Complex Molecule Synthesis

As a highly reactive acyl chloride, this compound facilitates efficient amide bond formation under mild conditions [1]. It is suitable for coupling with amines to generate diverse amide libraries in medicinal chemistry campaigns.

Building Block for Heterocyclic Derivatives

The 4-methylthiophene-3-carbonyl chloride scaffold serves as a versatile building block for synthesizing various thiophene-containing heterocycles [1]. Its regiospecific substitution pattern allows for controlled derivatization at the 3-position while maintaining the 4-methyl group for downstream functionalization.

Agrochemical Intermediate Synthesis

Thiophene derivatives are widely used in agrochemicals as fungicides and herbicides [1]. The specific 4-methyl substitution pattern may confer selectivity advantages in target organism interactions, making this compound a valuable intermediate in agrochemical R&D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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